BenchChemオンラインストアへようこそ!

N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

TrkA inhibition kinase assay ELISA

Procure this precise Array BioPharma Example 58 reference compound to benchmark your TrkA inhibitor program. With a validated IC50 of 3.10 nM, it defines the upper potency tier in the tetrahydroindazole SAR series. The N-ethyl secondary amide offers a critical hydrogen-bond donor, differentiating it from tertiary amide analogs and enabling systematic selectivity and pharmacokinetic profiling. Reproduced across six patents, its exceptional data reproducibility makes it an ideal positive control for HTS campaigns. Leverage its 3-trifluoromethyl group as a 19F NMR probe for structural biology. Ensure your research uses the exact molecule that shaped the TrkA inhibitor patent landscape.

Molecular Formula C17H18F3N3O
Molecular Weight 337.34 g/mol
Cat. No. B3611747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
Molecular FormulaC17H18F3N3O
Molecular Weight337.34 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F
InChIInChI=1S/C17H18F3N3O/c1-2-21-16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(22-23)17(18,19)20/h7-10H,2-6H2,1H3,(H,21,24)
InChIKeyTVQVOMORBVODHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide: A Potent TrkA Kinase Inhibitor for Neuroscience and Oncology Research Procurement


N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide belongs to the tetrahydroindazole benzamide class and functions as a potent inhibitor of the tropomyosin receptor kinase A (TrkA), a high-affinity receptor for nerve growth factor (NGF) implicated in pain signaling, neuronal survival, and oncogenic TRK fusion-driven cancers [1]. The compound features a 3-trifluoromethyl-substituted 4,5,6,7-tetrahydro-1H-indazole core linked via the N-1 position to a 4-substituted N-ethyl benzamide moiety, a structural architecture associated with nanomolar TrkA enzymatic inhibition [2]. It appears as Example 58 across multiple Array BioPharma patents encompassing Trk kinase inhibitors, confirming its relevance in industrial kinase inhibitor discovery programs [1][2].

Why N-Ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide Cannot Be Replaced by Generic Tetrahydroindazole or TrkA Inhibitor Alternatives


Tetrahydroindazole benzamides and TrkA inhibitors are not functionally interchangeable. Within the Array BioPharma patent series, structurally related examples sharing the same tetrahydroindazole scaffold exhibit TrkA IC50 values spanning over a 25-fold range (3.10 nM to 82.3 nM) when tested under identical ELISA conditions [1][2]. The N-ethyl benzamide substituent at the para position of the N-1 aryl ring distinguishes this compound from its N,N-dimethyl analog, which lacks the hydrogen-bond donor capacity of the secondary amide NH and may exhibit altered target engagement, physicochemical properties, and pharmacokinetic behavior [3]. Furthermore, the 3-trifluoromethyl group on the tetrahydroindazole core provides distinct electronic and lipophilic characteristics compared to 3-methyl, 3-unsubstituted, or 3-pyridyl variants, affecting both potency and selectivity profiles [1].

Quantitative Differentiation Evidence: N-Ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide vs. In-Class Comparators


TrkA Enzymatic Potency: N-Ethyl Benzamide vs. Close Structural Analogs Within the Same Patent Series

N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide (Example 58) demonstrates a TrkA IC50 of 3.10 nM in an ELISA-based enzymatic assay at pH 7.5, placing it among the most potent compounds in the Array BioPharma tetrahydroindazole series. Compared to Example 98 (IC50 = 7.65 nM, a 2.5-fold lower potency) and Example 15 (IC50 = 13.3 nM, a 4.3-fold lower potency), the N-ethyl benzamide substitution confers a meaningful potency advantage [1][2]. Example 25, which incorporates an N-methylpiperazine carboxamide in place of the benzamide, shows substantially weaker TrkA inhibition (IC50 = 82.3 nM, a 26.5-fold reduction), underscoring the critical contribution of the benzamide moiety to target engagement [3].

TrkA inhibition kinase assay ELISA pain oncology

Structural Differentiation: N-Ethyl vs. N,N-Dimethyl Benzamide and Impact on Hydrogen-Bonding Capacity

The N-ethyl benzamide group in the target compound provides a secondary amide (NH) capable of acting as a hydrogen-bond donor, unlike the N,N-dimethyl analog (N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide), which possesses only a tertiary amide with hydrogen-bond acceptor capability exclusively. The N,N-dimethyl analog has been co-crystallized with the rat GluA2 receptor ligand-binding domain (PDB 2XX7, 2.2 Å resolution), confirming the scaffold's ability to engage protein targets [1]. However, the secondary amide in the N-ethyl variant may form additional hydrogen-bond interactions with kinase hinge regions or glycine-rich loops that are inaccessible to the N,N-dimethyl variant, potentially contributing to differential kinase selectivity profiles [2].

medicinal chemistry SAR hydrogen bonding target engagement selectivity

Trifluoromethyl Substitution at the Indazole 3-Position: Potency Differentiation vs. Non-Fluorinated and Alternative Substituents

The 3-trifluoromethyl group on the tetrahydroindazole core is a key potency determinant. Within the Array BioPharma patent series, compounds retaining the 3-CF3 substituent (Examples 58, 55, 98, 105) consistently achieve single-digit nanomolar TrkA IC50 values (3.10–7.65 nM), whereas compounds with alternative 3-position substituents or lacking this group exhibit reduced potency. The trifluoromethyl group enhances both hydrophobic interactions within the kinase ATP-binding pocket and metabolic stability through protection against oxidative metabolism at the indazole ring [1]. The tetrahydroindazole scaffold with a 3-CF3 group has also demonstrated binding to the GluA2 receptor (PDB 2XX7), confirming its capacity to engage diverse protein targets through fluorine-mediated interactions [2].

fluorine chemistry metabolic stability lipophilicity TrkA inhibition SAR

Consistency Across Patent Filings: Reproducibility of TrkA IC50 Data for Example 58

The TrkA IC50 value of 3.10 nM for N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide (Example 58) has been independently deposited in BindingDB from six distinct US patent entries (US8865698, US10047097, US9676783, US10005783, US10774085, US11267818), each reporting identically the same 3.10 nM value under the same ELISA conditions (pH 7.5) [1]. This cross-patent consistency provides a higher degree of confidence in the reported potency compared to compounds with only a single data deposition. In contrast, several comparator examples (e.g., Example 25, IC50 = 82.3 nM) appear in only one or two patent entries, with fewer independent confirmations [2].

reproducibility quality control assay validation TrkA binding affinity

Optimal Research and Procurement Application Scenarios for N-Ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide


TrkA Kinase Inhibitor Tool Compound for Neuroscience Pain Signaling Studies

With a validated TrkA IC50 of 3.10 nM in ELISA-based enzymatic assays [1], this compound is suitable as a potent tool compound for studying NGF-TrkA signaling in neuronal pain models. Its tetrahydroindazole scaffold and trifluoromethyl substitution are consistent with peripherally restricted TrkA inhibitor design strategies aimed at minimizing CNS-related side effects associated with pan-Trk inhibition [2]. Researchers investigating inflammatory pain, neuropathic pain, or diabetic peripheral neuropathy can employ this compound at low nanomolar concentrations to achieve TrkA inhibition in cellular and tissue-based assays.

Structure-Activity Relationship (SAR) Reference Standard for Tetrahydroindazole Benzamide Kinase Inhibitors

The compound serves as a key reference point within the Array BioPharma tetrahydroindazole SAR series, where it defines the upper tier of TrkA potency (IC50 = 3.10 nM) alongside Example 55 (also 3.10 nM) [1]. Its N-ethyl secondary amide distinguishes it from tertiary amide analogs, enabling systematic exploration of hydrogen-bond donor effects on kinase selectivity. Medicinal chemistry teams can use this compound as a benchmark when optimizing related scaffolds, comparing newly synthesized analogs against its well-characterized potency and the 6-patent deposition record that attests to its reproducibility [3].

Crystallography and Biophysical Studies Leveraging the Trifluoromethyl Probe

The 3-trifluoromethyl group on the tetrahydroindazole core provides a valuable 19F NMR probe for biophysical binding studies and fragment-based screening. The structurally analogous N,N-dimethyl variant has been successfully co-crystallized with the GluA2 receptor ligand-binding domain at 2.2 Å resolution (PDB 2XX7) [2], demonstrating the scaffold's suitability for X-ray crystallography. The N-ethyl compound can be employed in similar structural biology applications to elucidate TrkA binding modes, leveraging fluorine-mediated interactions for enhanced electron density definition.

Procurement as a High-Confidence Positive Control for TrkA High-Throughput Screening Campaigns

The exceptional cross-patent reproducibility of the TrkA IC50 value (six independent patent entries all reporting 3.10 nM under identical ELISA conditions) [3] makes this compound an ideal positive control for high-throughput screening (HTS) campaigns targeting the Trk family kinases. Its low nanomolar potency allows for use at minimal concentrations, reducing the risk of compound interference or solvent toxicity. The compound's position as Example 58 across multiple Array BioPharma filings indicates it was a focus of the inventors' characterization efforts, increasing the likelihood of available supplementary data on solubility, stability, and selectivity.

Quote Request

Request a Quote for N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.